molecular formula C8H7IN2O B1442217 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 926004-74-2

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1442217
CAS No.: 926004-74-2
M. Wt: 274.06 g/mol
InChI Key: RXRHPWNAHWJKHD-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with iodine at position 4 and a methoxy group at position 5. The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-containing fused bicyclic system known for its pharmacological relevance, including anticancer, anticonvulsant, and kinase-inhibitory activities . The iodine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the methoxy group influences electronic properties and bioavailability. This compound is of interest in medicinal chemistry for developing targeted therapies due to its structural versatility .

Properties

IUPAC Name

4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRHPWNAHWJKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1I)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267046
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926004-74-2
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926004-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of 5-Methoxy-1H-pyrrolo[2,3-B]pyridine

The primary synthetic route to 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine involves selective iodination of the corresponding 5-methoxy-1H-pyrrolo[2,3-B]pyridine precursor. This is typically achieved using iodine sources such as molecular iodine or N-iodosuccinimide (NIS) in the presence of suitable oxidizing agents.

  • Reaction Conditions:

    • Solvents: Dichloromethane, acetonitrile, or acetone are commonly employed.
    • Temperature: Room temperature to mild heating (25–50°C) to optimize reaction rate and selectivity.
    • Stoichiometry: Iodine source is used in slight excess (1.2–1.5 equivalents) to ensure complete conversion without over-iodination.
    • Reaction time: Typically ranges from 1 to 3 hours depending on scale and conditions.
  • Mechanism: Electrophilic aromatic substitution at the 4-position of the pyrrolo[2,3-B]pyridine ring facilitated by the electron-donating methoxy group at position 5 enhances regioselectivity.

  • Purification: Post-reaction workup involves quenching with aqueous solutions, extraction with organic solvents (ethyl acetate), drying over sodium sulfate, and purification by silica gel column chromatography using hexane/ethyl acetate gradients.

Cross-Coupling Reaction Optimization

The iodine substituent at position 4 serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups.

  • Catalysts and Reagents:

    • Pd(PPh3)4 or Pd(dppf)Cl2 are typical catalysts used at 3–5 mol%.
    • Bases: Potassium carbonate or cesium carbonate in aqueous or mixed solvent systems.
    • Solvents: Toluene, ethanol, dioxane/water mixtures.
    • Temperature: Elevated temperatures around 80–105°C to facilitate coupling.
  • Reaction Monitoring: TLC and LC-MS are used to monitor conversion and purity.

  • Post-Reaction Processing: Filtration through Celite, aqueous workup, drying, and chromatographic purification or preparative HPLC for final isolation.

Alternative Synthetic Routes

  • One-Pot N-Methylation/Iodination: Some protocols report a one-pot procedure starting from 5-nitro-1H-pyrrolo[2,3-b]pyridine involving simultaneous N-methylation and iodination to yield iodinated intermediates, which can be further elaborated through cross-coupling reactions.

  • Use of Ion Exchange Resins: Ion exchange resins such as DOWEX 50WX2-400 have been employed to facilitate purification and isolation of intermediates during synthesis, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine and related analogs:

Compound Name Core Structure Substituents Key Properties Bioactivity Synthesis Approach
This compound Pyrrolo[2,3-b]pyridine 4-I, 5-OMe High reactivity (iodo for cross-coupling), moderate solubility (predicted) Anticancer, kinase inhibition (predicted) Halogenation and methoxylation
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 4-Cl, 5-I Lower solubility than methoxy analogs, moderate reactivity Not explicitly reported Sulfonylation and halogenation
Thieno[2,3-b]pyridine derivatives Thieno[2,3-b]pyridine Varies (e.g., S in core) Poor aqueous solubility, requires cyclodextrin solubilization Anticancer (e.g., mouse xenograft studies) Thiophene-based synthesis
3-Iodo-5-methoxy-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 3-I, 5-OMe, 1-Tosyl Low solubility (tosyl group), position 3 iodine less reactive in cross-coupling Kinase inhibition Tosyl protection and iodination
5-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 1-benzyl Bromine less reactive than iodine, moderate solubility Not explicitly reported N1-alkylation
Furo[2,3-b]pyridine derivatives Furo[2,3-b]pyridine Oxygen in fused ring Improved synthetic accessibility, varied bioactivity Antimicrobial, anti-inflammatory Multicomponent reactions

Key Findings from Comparative Analysis

Core Structure Impact: Pyrrolo vs. Thieno: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (pyrrolo analogs) improves solubility and pharmacokinetics. Thieno derivatives often require solubilizing agents like cyclodextrins, whereas pyrrolo analogs may exhibit better intrinsic solubility . Pyrrolo vs. Furo: Furo[2,3-b]pyridines exhibit distinct electronic properties due to oxygen in the fused ring, often leading to different biological targets (e.g., antimicrobial vs. anticancer) .

Substituent Effects :

  • Halogen Position : Iodine at position 4 (target compound) offers superior reactivity for cross-coupling compared to position 3 (e.g., 3-Iodo-5-methoxy-1-tosyl analog) .
  • Methoxy vs. Chloro/Bromo : Methoxy groups enhance electron-donating effects and bioavailability compared to halogens like chlorine or bromine .

Synthetic Accessibility: The target compound can be synthesized via sequential halogenation and methoxylation, similar to methods used for 4-chloro-5-iodo analogs . Thieno and furo derivatives require alternative strategies, such as multicomponent reactions or thiophene functionalization .

Biological Activity

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an inhibitor in various therapeutic contexts, particularly its role in kinase inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with an iodine atom and a methoxy group. This unique structure contributes to its biological activity by influencing its interaction with target proteins.

Inhibition of Kinases

One of the primary areas of research for this compound is its role as a kinase inhibitor. Specifically, it has been identified as an inhibitor of HPK1 (Hemopoietic Progenitor Kinase 1), which plays a crucial role in T-cell signaling pathways. In vitro assays have demonstrated that this compound inhibits HPK1 activity with an IC50 value of approximately 0.5 µM, indicating potent inhibitory effects at low concentrations .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound. In studies involving LPS-induced inflammation in BV2 microglial cells, this compound exhibited significant reductions in pro-inflammatory cytokine production. The compound demonstrated an ability to inhibit TNF-alpha and IL-6 secretion, showcasing its potential for treating neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Activity Target IC50/EC50 Notes
HPK1 InhibitionHPK1~0.5 µMPotent inhibitor identified through kinase assays
Anti-inflammatoryBV2 Microglial CellsEC50: 5 µMReduces TNF-alpha and IL-6 production
Antioxidant ActivityVariousNot specifiedConfirmed through ORAC assays

Mechanistic Insights

Synthesis and Optimization

The synthesis of this compound has been optimized through various chemical routes, including Suzuki coupling techniques that enhance yield and purity. Recent studies have focused on modifying substituents on the pyrrole ring to improve potency and selectivity against specific kinases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves halogenation (iodination) of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, iodination using N-iodosuccinimide (NIS) in acetone under reflux conditions has been reported for analogous compounds (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Scheme 5 of ). Optimization includes controlling stoichiometry (1.2–1.5 equiv. NIS), temperature (25–50°C), and solvent polarity. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of 1H/13C NMR to verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm and aromatic protons in pyrrolopyridine core). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+ for C8H7IN2O: ~305.95). X-ray crystallography may resolve ambiguities in regiochemistry (e.g., uses crystallography for a related iodinated pyrrolo[2,3-d]pyrimidine).

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology : Solubility in DMSO (>10 mM) and DCM (>50 mM) is typical for pyrrolopyridine derivatives. Stability tests under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) should be conducted via HPLC monitoring. For long-term storage, lyophilization and storage under inert gas (argon) in amber vials are recommended ( emphasizes moisture-sensitive handling).

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the iodo-substituent in this compound?

  • Methodology : The iodine atom at position 4 serves as a versatile handle for Pd-catalyzed couplings. For example, Suzuki reactions with aryl boronic acids require Pd(PPh3)4 (5 mol%), K2CO3 (2M), and a toluene/EtOH solvent system at 105°C ( , Scheme 2). Post-coupling purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates derivatives for biological screening.

Q. What strategies address contradictions in reported yields for iodination reactions of pyrrolo[2,3-b]pyridines?

  • Methodology : Discrepancies in yields (e.g., 49% vs. 95% in ) often arise from substituent electronic effects (electron-withdrawing groups deactivate the core) or competing side reactions (e.g., over-iodination). Systematic screening of additives (e.g., silver salts to scavenge iodide byproducts) and microwave-assisted synthesis (reduced reaction time) can improve reproducibility.

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology : Replace the iodine atom with bioisosteres (e.g., CF3, Br) or linkers (e.g., ethynyl groups) to probe target binding. For example, highlights fluorobenzoate-pyrrolopyridine hybrids with enhanced pharmacokinetics. In vitro assays (e.g., kinase inhibition) paired with docking simulations (PDB structures) identify critical interactions (e.g., halogen bonding with kinase hinge regions).

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology : Key issues include exothermic iodination (risk of runaway reactions) and purification bottlenecks . Scale-up protocols recommend slow NIS addition (<1 h) in a jacketed reactor with temperature control. Switch to flash chromatography (Biotage systems) or recrystallization (DCM/hexane) for larger batches. reports 92% yield for 5-bromo-3-iodo derivatives at 10 g scale.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine

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